2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1,7-dimethyl-1H-indole
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Overview
Description
The compound of interest belongs to a class of compounds that involves indoles and imidazoles, known for their diverse chemical and biological properties. Indole and imidazole derivatives are significant in medicinal chemistry due to their pharmacological activities (Molina et al., 1998).
Synthesis Analysis
The synthesis of related compounds typically involves reactions of indoles with various reagents. For instance, reactions of 2,3-disubstituted indoles with N,N-dimethylguanidine lead to the formation of imidazole derivatives, as seen in the formation of imidazo[4′,5′:3,4]pyrido[2,3-b]indoles (Molina et al., 1998). Copper-catalyzed coupling methods are also employed for synthesizing heterodiarylmethanes, including 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridine derivatives (Mondal et al., 2016).
Molecular Structure Analysis
The molecular structures of indole-imidazole derivatives are often confirmed through techniques like X-ray crystallography. For instance, 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were characterized using IR, NMR, and X-ray diffraction analyses (Rajaraman et al., 2017).
Chemical Reactions and Properties
Indole and imidazole derivatives participate in a variety of chemical reactions, such as 1,4-dipolar cycloaddition reactions, leading to the formation of novel heterocycles like oxazepino[7,6-b]indoles (Sammor et al., 2018). They also show reactivity towards carbon nucleophiles, as demonstrated by the formation of 2-iminoindolines from reactions with sulfonyl azides (Shen et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and conformation, are typically studied using X-ray diffraction and NMR spectroscopy. For example, the compound [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol was analyzed for its crystal and molecular structure using X-ray diffraction (Naveen et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are often explored through various synthetic methods and reactions. The reactivity of indole and imidazole derivatives can vary significantly based on their substitution patterns and the reaction conditions employed. Studies such as the synthesis of imidazo[1,2-a]indoles from 2-chloroindole-3-carbaldehyde illustrate the diverse reactivity of these compounds (Suzdalev et al., 2016).
properties
IUPAC Name |
(1,7-dimethylindol-2-yl)-[3-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-5-3-7-17-11-18(22(2)19(15)17)20(25)24-9-4-6-16(13-24)12-23-10-8-21-14-23/h3,5,7-8,10-11,14,16H,4,6,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCADCBMRKKUULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C(=O)N3CCCC(C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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